(5-Phenylthiophen-2-yl)ethanimidamide
Description
(5-Phenylthiophen-2-yl)ethanimidamide is a heterocyclic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an ethanimidamide moiety at the 2-position. Its molecular formula is C₁₃H₁₅N₃S (MW: 245.34 g/mol), as derived from its SMILES notation (NCCc1sc(cc1c2ccccc2)C(N)=N) .
Properties
CAS No. |
62403-77-4 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)ethanimidamide |
InChI |
InChI=1S/C12H12N2S/c13-12(14)8-10-6-7-11(15-10)9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14) |
InChI Key |
FKVNASFBJSUXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)CC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenylthiophen-2-yl)ethanimidamide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .
Industrial Production Methods
Industrial production methods for 2-(5-phenylthiophen-2-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenylthiophen-2-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-phenylthiophen-2-yl)ethanimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-(5-phenylthiophen-2-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physical Properties
Key structural analogs, their substituents, and physical properties are summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| (5-Phenylthiophen-2-yl)ethanimidamide | C₁₃H₁₅N₃S | 245.34 | Phenyl, thiophene | Not reported | Extended conjugation, hydrogen bonding |
| N'-Hydroxy-2-(2-thienyl)ethanimidamide | C₆H₈N₂OS | 156.21 | Thienyl | 68–74 | Simpler structure, lower steric bulk |
| 2-(4-Chlorophenyl)-N′-hydroxyethanimidamide | Not reported | Not reported | 4-Chlorophenyl | Not reported | Electron-withdrawing chloro substituent |
| N′-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide | C₆H₁₄N₄S₂Cl₂ | Not reported | Thiomorpholine | Not reported | Steric hindrance, polarizable sulfur |
| (1Z)-N′-hydroxy-2-(1-methylbenzimidazol-2-yl)ethanimidamide | C₁₀H₁₂N₄O | 204.23 | Benzimidazole | Not reported | Resonance stabilization, metal binding |
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 24 ) increase electrophilicity, improving synthesis yields (93% vs. 58% for chloro-substituted analogs) .
- Heterocyclic Influence : Thiomorpholine and benzimidazole substituents introduce steric and electronic modulation, affecting reactivity and metal coordination .
Reactivity and Functional Behavior
A. Hydrogen Bonding and Solvation
- This compound exhibits strong hydrogen-bonding capacity via its imidamide group, enhancing solubility in polar solvents .
- The benzimidazole analog forms additional H-bonds through its hydroxy group, improving stability in aqueous environments .
B. Nucleophilic Substitution
- Thienyl analogs (e.g., N'-Hydroxy-2-(2-thienyl)ethanimidamide) undergo faster nucleophilic substitutions than bulkier phenyl-thiophene derivatives due to reduced steric hindrance .
- Thiomorpholine derivatives display solvent-dependent kinetics, with polar solvents accelerating reactions .
C. Metal Interactions
- Benzimidazole-containing ethanimidamides coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), altering redox properties and enabling catalytic applications .
- The phenyl-thiophene variant’s extended aromatic system may facilitate π-metal interactions, though direct evidence is lacking in the provided data.
Biological Activity
(5-Phenylthiophen-2-yl)ethanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Line Studies :
- The compound has shown promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively .
- In vitro studies indicate that the compound induces apoptosis and cell cycle arrest in cancer cells, which are critical mechanisms in cancer therapy.
- Mechanism of Action :
Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity:
- Herpes Simplex Virus (HSV) :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HepG-2 | 4.37 | |
| Anticancer | A-549 | 8.03 | |
| Antiviral | HSV-1 | N/A |
Case Studies
Several case studies have explored the biological effects of related compounds with similar structures:
- Thiadiazole Derivatives : Research on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives revealed significant anticancer properties and suggested that modifications in the thiophene structure can enhance biological activity .
- Antifibrotic Activity : Compounds similar to this compound have been studied for their ability to inhibit collagen synthesis in liver fibrosis models, indicating their potential use in treating fibrotic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
